molecular formula C25H21F3N2O B2956087 N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine CAS No. 866017-48-3

N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine

Cat. No.: B2956087
CAS No.: 866017-48-3
M. Wt: 422.451
InChI Key: POSWRWXEVPGFGD-WKULSOCRSA-N
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Description

N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine is a structurally complex imine derivative featuring an indole core substituted with a 1-methyl group and a 4-(trifluoromethyl)phenoxy moiety at the 2-position. The methanimine group is linked to a 3,4-dimethylphenyl substituent, contributing to its hydrophobic character. Key structural elements include:

  • Indole backbone: Common in bioactive molecules, influencing electronic and steric properties .
  • Trifluoromethylphenoxy group: Enhances lipophilicity and metabolic stability, a feature shared with agrochemicals like diflufenican .
  • 3,4-Dimethylphenyl substituent: May modulate steric hindrance and π-π interactions compared to methoxy or halogenated analogs .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N2O/c1-16-8-11-19(14-17(16)2)29-15-22-21-6-4-5-7-23(21)30(3)24(22)31-20-12-9-18(10-13-20)25(26,27)28/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSWRWXEVPGFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(N(C3=CC=CC=C32)C)OC4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine, also known by its CAS number 866017-48-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H21F3N2OC_{25}H_{21}F_3N_2O with a molecular weight of 422.45 g/mol. The compound features a complex structure that includes multiple functional groups which may contribute to its biological activity.

Structural Formula

The structural representation can be summarized as follows:

N 3 4 dimethylphenyl 1 1 methyl 2 4 trifluoromethyl phenoxy indol 3 yl methanimine\text{N 3 4 dimethylphenyl 1 1 methyl 2 4 trifluoromethyl phenoxy indol 3 yl methanimine}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, particularly in breast cancer (MCF-7) and colorectal cancer (HCT-116) models.

IC50 Values

The following table summarizes the IC50 values of the compound against different cancer cell lines:

Cell LineIC50 Value (µM)
MCF-70.48
HCT-1160.78
A5491.54
A3751.17

These values indicate that the compound exhibits potent antiproliferative effects, comparable to established chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Flow cytometry analyses revealed that the compound triggers apoptosis in cancer cells by increasing caspase 3/7 activity.
  • Cell Cycle Arrest : The compound was found to arrest cell proliferation at the G1 phase in MCF-7 cells, indicating a disruption in the normal cell cycle progression .

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit:

  • Antimicrobial Activity : Some derivatives of similar structures have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Related compounds have been noted for their analgesic and anti-inflammatory activities, suggesting potential for broader therapeutic applications .

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated the effectiveness of various derivatives of indole-based compounds, including this compound. The study concluded that the presence of electron-withdrawing groups significantly enhances biological activity .

Study 2: Mechanistic Insights

Another investigation focused on the molecular dynamics simulations of similar compounds interacting with Bcl-2 proteins. Results indicated that hydrophobic interactions were crucial for binding efficacy, which is vital for inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

The 3,4-dimethylphenyl group in the target compound may reduce polarity compared to 4-fluorophenyl (Compound 3) or 4-methoxyphenyl (3h) analogs, affecting solubility .

Synthetic Efficiency: Microwave-assisted synthesis (Compound 3, 54% yield ) contrasts with mechanochemical methods (3h, 96% yield ), suggesting solvent-free approaches may optimize imine formation for certain substrates.

The indole moiety in Compounds 2 and 3 () is associated with kinase inhibition and antimicrobial activity in related molecules.

Spectral and Physicochemical Properties

  • ¹H NMR Shifts :
    • The CH=N proton in imines typically resonates at δ 8.4–8.6 ppm, as seen in Compound 3h (δ 8.46 ) and Compound 3 (δ 8.5 ). The target compound’s indole NH (if present) would appear near δ 10–12 ppm, but methylation at the 1-position eliminates this signal.
  • Mass Spectrometry :
    • HRMS data for 3h (m/z 276.1201 ) and Compound 8n (m/z 372.2 ) highlight the utility of ESI-MS in confirming molecular ions for imine derivatives.

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